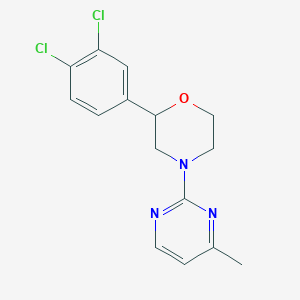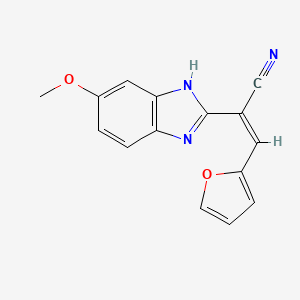
N-1H-indazol-5-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1H-indazol-5-ylbutanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a synthetic indazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and neuroprotection. In
Applications De Recherche Scientifique
N-1H-indazol-5-ylbutanamide has shown promising results in scientific research, particularly in the areas of cancer treatment and neuroprotection. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-1H-indazol-5-ylbutanamide has been shown to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-1H-indazol-5-ylbutanamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, angiogenesis, and inflammation. This compound has been shown to inhibit the activity of protein kinases such as AKT and MAPK, which are involved in cell growth and survival. Additionally, N-1H-indazol-5-ylbutanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
N-1H-indazol-5-ylbutanamide has various biochemical and physiological effects that make it a promising compound for scientific research. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer cells. Additionally, N-1H-indazol-5-ylbutanamide has been shown to reduce inflammation and oxidative stress, which are common factors in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-1H-indazol-5-ylbutanamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, this compound has a low toxicity profile, which makes it safe for use in various in vitro and in vivo experiments. However, one of the limitations of N-1H-indazol-5-ylbutanamide is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N-1H-indazol-5-ylbutanamide. One of the areas of research is the development of new analogs of this compound that have improved solubility and bioavailability. Additionally, further research is needed to explore the potential applications of N-1H-indazol-5-ylbutanamide in other areas such as cardiovascular diseases and metabolic disorders. Finally, more studies are needed to understand the mechanism of action of this compound and how it can be used to develop new therapies for various diseases.
Conclusion:
N-1H-indazol-5-ylbutanamide is a promising compound for scientific research due to its potential applications in various fields such as cancer treatment and neuroprotection. This compound has a unique mechanism of action that involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, angiogenesis, and inflammation. While there are some limitations to the use of N-1H-indazol-5-ylbutanamide in lab experiments, this compound has several advantages that make it a valuable tool for scientific research. Further research is needed to explore the full potential of this compound and its analogs in the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-1H-indazol-5-ylbutanamide involves the reaction of 1H-indazole-5-carboxylic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-1H-indazol-5-ylbutanamide, which can be purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(1H-indazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-11(15)13-9-4-5-10-8(6-9)7-12-14-10/h4-7H,2-3H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICIUXBJKKKUFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B5402383.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5402394.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5402400.png)
![3-[5-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5402420.png)
![4-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1-cyanovinyl]benzoic acid](/img/structure/B5402422.png)

![N-(2,4-dimethylphenyl)-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5402438.png)

![2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)
![2-(methoxymethyl)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5402486.png)